Cas no 2649074-75-7 (2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylpyridine-4-carboxylic acid)

2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylpyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylpyridine-4-carboxylic acid
- EN300-1131993
- 2-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]pyridine-4-carboxylic acid
- 2649074-75-7
-
- インチ: 1S/C10H13N3O5S2/c14-10(15)8-1-2-12-9(7-8)20(17,18)13-19(16)5-3-11-4-6-19/h1-2,7,11H,3-6H2,(H,14,15)
- InChIKey: PRYDRCDRASHLDL-UHFFFAOYSA-N
- SMILES: S1(CCNCC1)(=NS(C1C=C(C(=O)O)C=CN=1)(=O)=O)=O
計算された属性
- 精确分子量: 319.02966287g/mol
- 同位素质量: 319.02966287g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 577
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2.6
- トポロジー分子極性表面積: 143Ų
2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylpyridine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1131993-1g |
2-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]pyridine-4-carboxylic acid |
2649074-75-7 | 95% | 1g |
$1200.0 | 2023-10-26 | |
Enamine | EN300-1131993-0.1g |
2-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]pyridine-4-carboxylic acid |
2649074-75-7 | 95% | 0.1g |
$1056.0 | 2023-10-26 | |
Enamine | EN300-1131993-1.0g |
2-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]pyridine-4-carboxylic acid |
2649074-75-7 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1131993-0.25g |
2-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]pyridine-4-carboxylic acid |
2649074-75-7 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
Enamine | EN300-1131993-0.05g |
2-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]pyridine-4-carboxylic acid |
2649074-75-7 | 95% | 0.05g |
$1008.0 | 2023-10-26 | |
Enamine | EN300-1131993-0.5g |
2-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]pyridine-4-carboxylic acid |
2649074-75-7 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
Enamine | EN300-1131993-2.5g |
2-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]pyridine-4-carboxylic acid |
2649074-75-7 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
Enamine | EN300-1131993-5g |
2-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]pyridine-4-carboxylic acid |
2649074-75-7 | 95% | 5g |
$3479.0 | 2023-10-26 | |
Enamine | EN300-1131993-10g |
2-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]pyridine-4-carboxylic acid |
2649074-75-7 | 95% | 10g |
$5159.0 | 2023-10-26 |
2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylpyridine-4-carboxylic acid 関連文献
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylpyridine-4-carboxylic acidに関する追加情報
2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylpyridine-4-carboxylic acid (CAS No. 2649074-75-7): A Comprehensive Overview
2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylpyridine-4-carboxylic acid (CAS No. 2649074-75-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the research and development of this compound.
The chemical structure of 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylpyridine-4-carboxylic acid is noteworthy for its thiomorpholine and sulfamoyl moieties. The thiomorpholine ring, a sulfur-containing heterocycle, imparts unique properties to the molecule, such as enhanced lipophilicity and stability. The sulfamoyl group, on the other hand, is known for its ability to form hydrogen bonds and interact with biological targets, making it a valuable functional group in drug design.
The synthesis of 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylpyridine-4-carboxylic acid has been explored through various routes. One common method involves the reaction of 4-chlorosulfonylpyridine with thiomorpholine oxide in the presence of a suitable base. This reaction typically proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product. Recent studies have also reported alternative synthetic pathways that improve yield and purity, such as microwave-assisted synthesis and catalytic methods.
In terms of biological activity, 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylpyridine-4-carboxylic acid has demonstrated significant potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme implicated in conditions such as glaucoma and edema. Additionally, this compound exhibits anti-inflammatory properties by modulating the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins.
Recent research has also explored the potential of 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylpyridine-4-carboxylic acid in cancer therapy. Studies have indicated that this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting cell proliferation. Moreover, its ability to cross the blood-brain barrier makes it a promising candidate for treating brain tumors and other central nervous system disorders.
The pharmacokinetic properties of 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylpyridine-4-carboxylic acid have been extensively studied to optimize its therapeutic potential. Preclinical data suggest that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed following oral administration and has a relatively long half-life, which may facilitate once-daily dosing regimens.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylpyridine-4-carboxylic acid in various indications. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms and quality of life. However, further studies are needed to fully understand the long-term effects and potential side effects of this compound.
In conclusion, 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylpyridine-4-carboxylic acid (CAS No. 2649074-75-7) represents a promising candidate for the development of novel therapeutics. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds great potential to address unmet medical needs and improve patient outcomes.
2649074-75-7 (2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylpyridine-4-carboxylic acid) Related Products
- 1355224-00-8(6-Diethylamino-2-methyl-nicotinic acid)
- 2228680-45-1(3-2-(dimethylamino)pyridin-3-yl-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1225734-71-3(3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid)
- 1823878-55-2(1-(3-Fluorophenyl)bicyclo[1.1.1]pentane)
- 1159512-54-5(2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE)
- 1207001-83-9(2-(4-chlorophenoxy)-2-methyl-N-(2-{2-methyl-6-(morpholin-4-yl)pyrimidin-4-ylamino}ethyl)propanamide)
- 13916-97-7(Methyl 8-fluoronaphthalene-2-carboxylate)
- 1797898-85-1(N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide)
- 1805935-94-7(4-Bromo-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde)
- 1344354-06-8(2-chloro-4H,5H-naphtho1,2-d1,3thiazole)




